molecular formula C15H12N4O2S2 B2991880 2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole CAS No. 1208961-98-1

2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole

Cat. No.: B2991880
CAS No.: 1208961-98-1
M. Wt: 344.41
InChI Key: RVQMQWZKXLJOOR-UHFFFAOYSA-N
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Description

2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole is a useful research compound. Its molecular formula is C15H12N4O2S2 and its molecular weight is 344.41. The purity is usually 95%.
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Biological Activity

2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by relevant case studies and research findings.

  • Common Name : this compound
  • CAS Number : 1208961-98-1
  • Molecular Formula : C₁₅H₁₂N₄O₂S₂
  • Molecular Weight : 344.4 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole compounds, including derivatives similar to this compound), against multiple bacterial strains. The results showed effective inhibition of growth, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL for certain derivatives .

CompoundBacterial StrainMIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus31.25
Thiazole Derivative BEscherichia coli62.5

Anticancer Activity

The anticancer potential of thiazole compounds has been extensively studied. In vitro assays demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, including Jurkat and HT-29 cells. The half-maximal inhibitory concentration (IC₅₀) values were found to be comparable to established chemotherapeutic agents like doxorubicin .

A significant case study involved the evaluation of structural activity relationships (SAR), revealing that modifications in the thiazole moiety could enhance anticancer efficacy. For instance, the presence of electron-donating groups on the phenyl ring was crucial for improving cytotoxic activity .

Cell LineIC₅₀ (µM)Reference Drug IC₅₀ (µM)
Jurkat<10Doxorubicin: 15
HT-29<15Doxorubicin: 20

The biological activity of this compound is thought to involve multiple mechanisms:

  • DNA Gyrase Inhibition : Some studies suggest that thiazole derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins like Bcl-2 .

Study on Antimicrobial Efficacy

In a recent study, a series of thiazole derivatives were synthesized and screened for antimicrobial activity. Among these, the compound similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against resistant strains .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties of thiazoles, where the compound was tested against various human cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity. The presence of a nitrophenyl group was particularly effective in enhancing the anticancer activity through improved interaction with cellular targets .

Properties

IUPAC Name

2-methyl-4-[[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c1-10-16-12(8-22-10)9-23-15-6-5-14(17-18-15)11-3-2-4-13(7-11)19(20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQMQWZKXLJOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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